(5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
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Overview
Description
(5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a complex organic compound with the molecular formula C21H18Cl2N2OS This compound is characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and a phenylpiperazine moiety attached to a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dichlorophenyl group: This step involves the electrophilic aromatic substitution of the furan ring with a 2,4-dichlorophenyl halide in the presence of a Lewis acid catalyst.
Attachment of the phenylpiperazine moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using a suitable piperazine derivative and a phenyl halide.
Formation of the methanethione group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
(5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(5-(2,4-Dichlorophenyl)furan-2-carboxylic acid): Similar in structure but lacks the phenylpiperazine and methanethione groups.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains the phenylpiperazine moiety but has a different core structure.
Uniqueness
(5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is unique due to the combination of its furan ring, 2,4-dichlorophenyl group, phenylpiperazine moiety, and methanethione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[5-(2,4-dichlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c22-15-6-7-17(18(23)14-15)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODGHKHKBWPCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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